molecular formula C12H11BrN2O3 B4506622 N-[(4-bromo-1H-indol-1-yl)acetyl]glycine

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine

Cat. No.: B4506622
M. Wt: 311.13 g/mol
InChI Key: UONPXYZAVLAJLL-UHFFFAOYSA-N
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Description

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]glycine typically involves the coupling of 4-bromoindole with glycine. One common method involves the use of palladium-catalyzed coupling reactions. For instance, the reaction of 4-bromoindole with glycine in the presence of palladium(II) acetate, a bidentate ligand, and a base such as triethylamine under reflux conditions in a solvent mixture like toluene and acetonitrile can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process would involve techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromo-1H-indol-1-yl)acetyl]glycine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial cystathionine gamma-lyase, it binds to the enzyme’s active site, preventing the production of hydrogen sulfide, which is crucial for bacterial survival and resistance . This inhibition can enhance the effectiveness of antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1H-indol-1-yl)acetyl]glycine
  • N-[(4-fluoro-1H-indol-1-yl)acetyl]glycine
  • N-[(4-methyl-1H-indol-1-yl)acetyl]glycine

Uniqueness

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-[[2-(4-bromoindol-1-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-9-2-1-3-10-8(9)4-5-15(10)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONPXYZAVLAJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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